REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][O:28][CH2:29]1.[CH:13]([CH3:14])([CH3:15])[c:16]1[n:17][c:18]([C:21](=[O:22])[Cl:23])[s:19][cH:20]1.[NH2:1][c:2]1[c:3]([C:10]([CH3:11])=[O:12])[cH:4][cH:5][c:6]([O:8][CH3:9])[cH:7]1>>[NH:1]([c:2]1[c:3]([C:10]([CH3:11])=[O:12])[cH:4][cH:5][c:6]([O:8][CH3:9])[cH:7]1)[C:21]([c:18]1[n:17][c:16]([CH:13]([CH3:14])[CH3:15])[cH:20][s:19]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1csc(C(=O)Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)=O)c(N)c1
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Name
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Type
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product
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Smiles
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COc1ccc(C(C)=O)c(NC(=O)c2nc(C(C)C)cs2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |